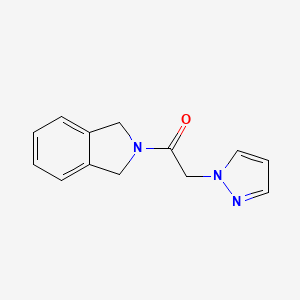

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(10-16-7-3-6-14-16)15-8-11-4-1-2-5-12(11)9-15/h1-7H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBFGNSGCMUBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.

Formation of Pyrazole Moiety: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.

Coupling Reaction: The final step involves coupling the isoindoline and pyrazole moieties through an appropriate linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone" is not available within the provided search results, the search does provide some potentially relevant information regarding related compounds and applications. Here's what can be gathered:

Isoindolin-1-one Derivatives

- Crystal Structure Analysis: One search result discusses the crystal structure of a compound containing an isoindolin-1-one group, a benzimidazole group, and a 2-aminobenzimidazole group . The isoindolin-1-one moiety's planarity and its dihedral angles with other rings are detailed . While this doesn't directly relate to applications, it provides insight into the structural characteristics of isoindolin-1-one derivatives, which could be relevant in understanding their potential interactions and applications .

- Piperidine-2,6-dione Derivatives: Another search result mentions 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione compounds and their use for the treatment of IKAROS Family Zinc finger protein . Although this is a different compound, it highlights a potential therapeutic application of isoindolinone derivatives .

1-(1H-Pyrazol-4-yl)ethanone

- Basic Information: PubChem provides information on 1-(1H-Pyrazol-4-yl)ethanone, including its molecular formula (C5H6N2O), IUPAC name, InChI, InChIKey, SMILES notation, and synonyms . This information is fundamental for identifying and characterizing this compound in research .

Related Research Areas

- 3D-QSAR Studies Targeting CCR1: One study performs 3D Quantitative Structure-Activity Relationship (QSAR) studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting CCR1, a drug target involved in inflammatory diseases . This indicates the potential of pyrazole-containing compounds in drug design and development .

- Carbon-Heteroatom Bond Formation: A book on green-bond forming reactions discusses carbon-heteroatom bond formation, which is relevant to the synthesis of heterocyclic derivatives . It covers topics such as the synthesis of benzimidazoles, triazole derivatives, and quinoxalines .

Possible Applications and Further Research

Given the information, "1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone" and its derivatives might find applications in:

- Drug Discovery: As suggested by the CCR1 study, pyrazole derivatives can be investigated for their potential to target biological receptors and treat diseases . The isoindolinone moiety could contribute to specific interactions with target proteins .

- Material Chemistry: The structural properties of isoindolin-1-one derivatives, as seen in the crystal structure analysis, might be useful in designing new materials .

- Organic Synthesis: As a building block in organic synthesis, this compound could be used to create more complex molecules with carbon-carbon and carbon-heteroatom bond formations .

To find more specific applications and case studies for "1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone," further research would be needed, focusing on:

- Specific Synthesis and Characterization: Detailed synthesis procedures and spectroscopic data would help in identifying and working with this compound.

- Biological Activity Screening: Testing the compound against a range of biological targets could reveal potential therapeutic applications.

- Materials Science Investigations: Exploring its properties in different materials and under various conditions could uncover uses in material science.

Mechanism of Action

The mechanism of action for 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Oxathiapiprolin, a commercial fungicide, shares the pyrazole-ethanone core but incorporates additional pharmacophoric groups (e.g., trifluoromethyl, thiazole), broadening its pesticidal activity .

Cytotoxicity and Anticancer Activity

- 1-(Naphthalen-2-yl)-2-(pyrazol-1-yl)ethanone oxime esters : Demonstrated IC₅₀ values of 8–32 μM in neuroblastoma cells, attributed to the naphthyl group’s lipophilicity enhancing membrane permeability.

Agrochemical Performance

- Oxathiapiprolin : Effective against oomycetes (EC₅₀: 0.003–0.03 ppm) due to its trifluoromethylpyrazole group, which improves target binding and environmental stability.

- Simpler pyrazole-ethanones (e.g., aryl-substituted derivatives) show weaker bioactivity, emphasizing the need for advanced functionalization in pesticidal design.

Spectroscopic and Computational Data

Computational Insights :

- Density functional theory (DFT) studies on pyrazole-ethanones suggest that electron-withdrawing groups (e.g., trifluoromethyl) lower LUMO energies, enhancing electrophilic reactivity .

Biological Activity

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃N₃O

- Molecular Weight : 227.26 g/mol

- CAS Number : 400727-76-6

This compound features isoindoline and pyrazole moieties, which are known for their diverse biological activities. The unique combination of these structural elements may confer specific pharmacological properties that are currently being explored.

Target Proteins

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone primarily interacts with:

- Acetylcholine Esterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

- Cyclin-dependent Kinase 7 (CDK7) : This interaction may influence cell cycle regulation, making it a candidate for anti-cancer therapies.

Biochemical Pathways

The inhibition of AChE results in elevated acetylcholine levels, impacting various biochemical pathways associated with cognition and memory. Additionally, modulation of CDK7 can affect cellular proliferation and survival, which is crucial in cancer biology.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. For instance, isoindole derivatives have shown inhibitory effects on the viability of A549 lung adenocarcinoma cells, suggesting that this class of compounds may be effective against various cancer types .

| Compound | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Isoindole Derivative 3 | A549 | 15.2 | Inhibitory |

| Isoindole Derivative 4 | A549 | 12.6 | Inhibitory |

The above table summarizes the cytotoxic effects observed in vitro, where lower IC50 values indicate higher potency against cancer cell lines.

Absorption and Distribution

Research indicates that 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits high binding affinity to its targets, suggesting favorable pharmacokinetic properties such as good bioavailability.

Toxicological Studies

In vivo studies have shown that certain isoindole derivatives do not exhibit significant toxicity at therapeutic doses. For example, mice treated with these compounds demonstrated no severe adverse effects over a monitoring period of several weeks .

Comparative Analysis with Similar Compounds

Comparison Table: Biological Activities

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone | Isoindoline-Pyrazole | AChE inhibition, CDK7 modulation | Potential cognitive enhancer |

| 1-(isoindolin-2-yl)-2-(1H-imidazol-1-yl)ethanone | Isoindoline-Imidazole | Moderate anti-cancer activity | Less potent than pyrazole variant |

| 1-(isoindolin-2-yl)-2-(1H-triazol-1-yl)ethanone | Isoindoline-Triazole | Anti-inflammatory properties | Effective in reducing inflammation |

This comparison highlights the unique biological activities associated with different structural modifications of isoindoline derivatives.

Case Studies and Research Findings

A notable study conducted on isoindole derivatives demonstrated their potential as tyrosine kinase inhibitors with significant antiproliferative effects against multiple cell lines. The results indicated that the presence of specific functional groups significantly influenced the cytotoxicity profiles .

Furthermore, quantitative structure–activity relationship (QSAR) studies have been employed to predict the biological activity of related compounds, providing insights into how modifications can enhance efficacy against targeted diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between isoindoline derivatives and pyrazole-containing precursors. For example, a modified procedure from pyrazole-ethanone syntheses () can be adapted:

- Step 1 : React isoindoline with a halogenated ethanone derivative (e.g., 2-chloroethanone) under basic conditions (e.g., K₂CO₃ in dioxane) to form the isoindolin-2-yl-ethanone intermediate.

- Step 2 : Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aromatic systems are involved .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, pyrazole protons typically appear as singlets (δ 6.5–7.5 ppm), while isoindoline protons show multiplet patterns (δ 3.0–4.5 ppm) .

- IR Spectroscopy : Key bands include C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₁₃N₃O: 240.1131) .

Q. How can researchers validate compound purity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is acceptable for biological assays .

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate homogeneity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .

- X-ray Crystallography : Use SHELXL () for single-crystal analysis. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Case Example : If pyrazole proton signals overlap with isoindoline peaks, employ 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. What experimental design strategies optimize reaction yield for scaled synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, microwave-assisted synthesis () reduces reaction time from 16 h to 2 h with 15–20% yield improvement .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps. shows Pd(PPh₃)₄ increases yields to >80% in arylations .

Q. How to evaluate the compound’s biological activity and interpret conflicting cytotoxicity results?

- Methodological Answer :

- In Vitro Assays : Use MTS assays () on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) .

- Mechanistic Studies : If IC₅₀ values vary, assess ROS generation (DCFH-DA assay) or apoptosis (Annexin V/PI staining) to identify mode of action .

- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to validate reproducibility across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.